
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone is an organic compound with a complex structure. It contains both amino and chloro functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone typically involves the chlorination of 2-amino-4-chloro-5-methylphenyl ethanone The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxy or alkoxy derivatives.
科学的研究の応用
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity to these targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-5-methylphenyl ethanone: Lacks the additional chloro group, making it less reactive in certain substitution reactions.
2-Amino-5-chloro-4-methylphenyl ethanone: Positional isomer with different reactivity and properties.
2-Amino-4-chloro-5-methylphenyl methanone: Contains a different functional group, leading to variations in chemical behavior.
Uniqueness
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone is unique due to the presence of both amino and chloro groups at specific positions, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic and industrial chemistry.
特性
CAS番号 |
220998-04-9 |
|---|---|
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC名 |
1-(2-amino-4-chloro-5-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4,12H2,1H3 |
InChIキー |
SVGNVSSAOZJYGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)


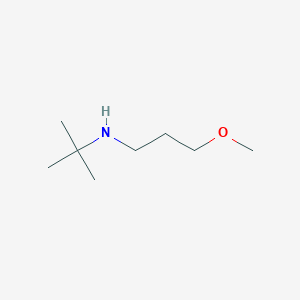
![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
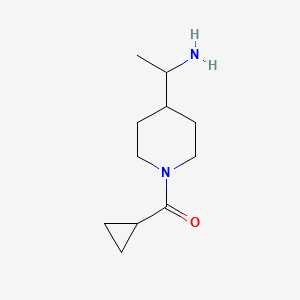
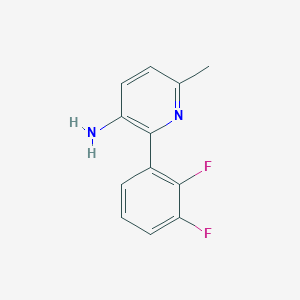
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)

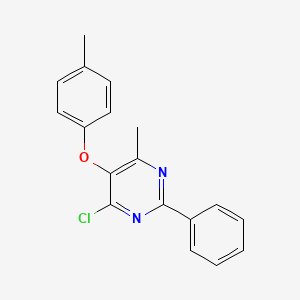

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
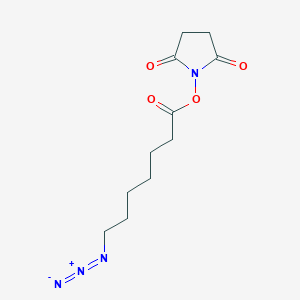
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
